molecular formula C12H16N2O4S B13081284 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13081284
M. Wt: 284.33 g/mol
InChI Key: HCNQTRPHNCWKRW-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid is a complex organic compound that features a thiazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of a suitable precursor to form the thiazolopyridine core. This can be achieved through a condensation reaction between a thioamide and a halogenated pyridine derivative under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the thiazolopyridine core with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)piperazin-1-ylbenzoic acid: Another compound with a tert-butoxycarbonyl group, used in similar applications.

    tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis and as intermediates in organic synthesis.

Uniqueness

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid is unique due to its thiazolopyridine core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-6-4-5-7-8(14)13-9(19-7)10(15)16/h4-6H2,1-3H3,(H,15,16)

InChI Key

HCNQTRPHNCWKRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(S2)C(=O)O

Origin of Product

United States

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